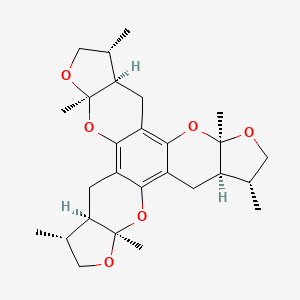
Xyloketal A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xyloketal A is a natural product found in Xylaria with data available.
Applications De Recherche Scientifique
Neuroprotective Effects
Mechanism of Action:
Xyloketal A exhibits neuroprotective properties primarily through its antioxidant capabilities. It has been shown to reduce oxidative stress and inhibit apoptosis in neuronal cells. The compound's ability to modulate reactive oxygen species (ROS) levels is crucial for protecting neurons from ischemic damage.
Case Studies:
- Hypoxic-Ischemic Injury in Neonates: Research indicates that this compound can significantly reduce cell death in models of hypoxic-ischemic brain injury. In neonatal mice subjected to oxygen deprivation, treatment with this compound led to decreased expression of pro-apoptotic markers and increased anti-apoptotic proteins, suggesting a protective effect against brain injury .
- Cerebral Infarction Models: In adult mice undergoing transient middle cerebral artery occlusion (tMCAO), this compound administration resulted in reduced infarct volume and improved neurological outcomes. This was attributed to the suppression of inflammatory pathways involving ROS and the TLR4/NF-κB signaling cascade .
Anti-Inflammatory Properties
Mechanism of Action:
this compound has been observed to modulate inflammatory responses by inhibiting key signaling pathways associated with inflammation. It appears to downregulate the expression of pro-inflammatory cytokines and proteins involved in the inflammatory response.
Case Studies:
- Stroke Models: In studies involving stroke models, this compound treatment significantly attenuated the levels of inflammatory cytokines such as IL-1β and TNF-α. This suggests that the compound may serve as a therapeutic agent for conditions characterized by excessive inflammation .
- Atherosclerosis Research: this compound has also shown promise in reducing endothelial dysfunction and atherosclerotic plaque formation in animal models, indicating its potential role in cardiovascular health .
Potential for Drug Development
Therapeutic Implications:
Given its neuroprotective and anti-inflammatory properties, this compound presents a promising candidate for drug development aimed at treating neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. The compound's ability to inhibit protein aggregation associated with these diseases is particularly noteworthy.
Research Directions:
Future studies are needed to explore the pharmacokinetics and long-term effects of this compound in various disease models. Additionally, structural modifications may enhance its efficacy and bioavailability, paving the way for new therapeutic agents derived from this compound .
Summary Table of Research Findings
Propriétés
Formule moléculaire |
C27H36O6 |
|---|---|
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
(4R,7R,8R,13R,16R,17R,22R,25R,26R)-4,7,13,16,22,25-hexamethyl-3,5,12,14,21,23-hexaoxaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1,10,19-triene |
InChI |
InChI=1S/C27H36O6/c1-13-10-28-25(4)19(13)7-16-22(31-25)17-8-20-14(2)12-30-27(20,6)33-24(17)18-9-21-15(3)11-29-26(21,5)32-23(16)18/h13-15,19-21H,7-12H2,1-6H3/t13-,14-,15-,19+,20+,21+,25+,26+,27+/m0/s1 |
Clé InChI |
HFZTVRRNBDAJIS-PERNPGNGSA-N |
SMILES isomérique |
C[C@H]1CO[C@]2([C@@H]1CC3=C4C(=C5C(=C3O2)C[C@@H]6[C@H](CO[C@@]6(O5)C)C)C[C@@H]7[C@H](CO[C@@]7(O4)C)C)C |
SMILES canonique |
CC1COC2(C1CC3=C4C(=C5C(=C3O2)CC6C(COC6(O5)C)C)CC7C(COC7(O4)C)C)C |
Synonymes |
xyloketal A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















